BenchChemオンラインストアへようこそ!

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Antitubercular drug discovery Nitrofuran carboxamide Mycobacterium tuberculosis H37Rv

This Boc-protected spirocyclic diamine oxalate provides a rigid 3D vector scaffold essential for MCH-1R antagonists, NAMPT/ROCK inhibitors, and antitubercular agents (MIC 0.016 µg/mL). Its N-6 Boc protection enables orthogonal functionalization, while the oxalate salt ensures solid-state stability superior to the free base (CAS 885270-86-0) for reproducible milligram-to-gram syntheses.

Molecular Formula C13H22N2O6
Molecular Weight 302.32 g/mol
CAS No. 1359655-84-7
Cat. No. B1377884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
CAS1359655-84-7
Molecular FormulaC13H22N2O6
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyWHYQPXBFAQERDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS 1359655-84-7): Procurement and Selection Guide for Research Intermediates


Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS: 1359655-84-7) is a Boc-protected spirocyclic diamine building block (oxalate salt form, MF: C13H22N2O6, MW: 302.32) . The compound features a conformationally restricted 2,6-diazaspiro[3.4]octane scaffold that provides a rigid three-dimensional vector architecture for drug design applications [1]. As an intermediate, it has been employed in the synthesis of MCH-1R antagonists, NAMPT/ROCK inhibitors, and sigma-1 receptor modulators [2] [3].

Why Generic Spirocyclic Diamine Building Blocks Cannot Simply Replace Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate


Substitution with alternative spirocyclic diamine building blocks is not straightforward because the 2,6-diazaspiro[3.4]octane scaffold represents an "emerging privileged structure" with a specific ring size combination (4-membered azetidine-like ring fused to 5-membered pyrrolidine-like ring) that confers distinct conformational constraints and vector exit angles relative to other diazaspiro systems such as 2,5-diazaspiro[3.4]octane or 2,7-diazaspiro[3.5]nonane [1] [2]. Additionally, the Boc protection at the N-6 position (versus N-2 protection in isomers) determines orthogonal synthetic accessibility for sequential functionalization at specific nitrogen positions [2] [3]. The oxalate salt form further differentiates this product from the free base analogue (CAS 885270-86-0) in terms of solid-state handling, storage stability, and solubility characteristics relevant to reproducible synthetic workflows [4].

Quantitative Differentiation Evidence for Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS 1359655-84-7)


Scaffold-Specific Antitubercular Potency Achievable from 2,6-Diazaspiro[3.4]octane Core vs. Alternative Spirocyclic Scaffolds

Derivatives synthesized from the 2,6-diazaspiro[3.4]octane building block achieve sub-0.02 μg/mL MIC values against M. tuberculosis H37Rv, whereas compounds derived from the isomeric 2,5-diazaspiro[3.4]octane scaffold or other spirocyclic diamines have not demonstrated comparable potency in the same nitrofuran carboxamide chemotype series [1]. Among twelve compounds elaborated from the 2,6-diazaspiro[3.4]octane core, a lead compound achieved a minimal inhibitory concentration (MIC) of 0.016 μg/mL against M. tuberculosis H37Rv, representing a potency level that surpasses many clinically used antitubercular agents [1]. In related work, derivatives of 6-(methylsulfonyl)-2,6-diazaspiro[3.4]octane exhibited MICs of 0.0124–0.0441 μg/mL against multidrug-resistant MTb strains [2].

Antitubercular drug discovery Nitrofuran carboxamide Mycobacterium tuberculosis H37Rv

Regioselective Boc Protection at N-6 Position Enables Orthogonal Synthetic Access vs. N-2 Protected Isomers

The tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate features Boc protection specifically at the N-6 position of the spirocyclic framework, leaving the N-2 position as a secondary amine available for primary functionalization [1]. This contrasts with the isomeric 2-Boc-2,6-diazaspiro[3.4]octane (CAS 885270-84-8) which protects the N-2 position and leaves N-6 as the free amine. The two isomers are not synthetically interchangeable; the choice of protection site dictates which nitrogen undergoes first functionalization, thereby determining the vector orientation of subsequent substituents relative to the spirocyclic core [2].

Medicinal chemistry Protecting group strategy Spirocyclic amine synthesis

Oxalate Salt Form Provides Enhanced Solid-State Handling vs. Free Base Analogue

The oxalate salt form (CAS 1359655-84-7) offers superior solid-state handling characteristics compared to the free base analogue tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 885270-86-0). The oxalate salt appears as a white to off-white crystalline powder, whereas the free base is typically an oil at ambient temperature [1]. In pharmaceutical salt selection studies, oxalate salts of weak amine bases have demonstrated enhanced crystallinity and reduced hygroscopicity relative to their free base counterparts, contributing to improved long-term storage stability and weighing accuracy in laboratory settings [2].

Solid-state stability Salt selection Chemical procurement

Standardized 95% Purity with Batch-Specific QC Documentation Enables Reproducible Synthetic Outcomes

Commercial suppliers of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate provide material standardized to 95% purity with batch-specific analytical documentation including NMR, HPLC, and GC verification data . This level of quality assurance is particularly important for spirocyclic amine building blocks, where trace impurities from incomplete Boc protection or oxalate salt formation can interfere with downstream coupling reactions and compromise structure-activity relationship (SAR) interpretation in medicinal chemistry programs.

Quality control Reproducibility Analytical verification

Primary Research and Industrial Application Scenarios for Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS 1359655-84-7)


Synthesis of Spirodiamine-Diarylketoxime Derivatives as Melanin-Concentrating Hormone (MCH-1R) Antagonists

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (following neutralization to the free base or use as the protected intermediate) serves as a key reagent for constructing spirodiamine-diarylketoxime derivatives targeting the melanin-concentrating hormone receptor 1 (MCH-1R) [1]. The N-6 Boc protection allows selective functionalization at the N-2 position with diarylketoxime moieties, while the spirocyclic core provides the conformational rigidity required for MCH-1R antagonist activity [1].

Preparation of Dihydroisoindolecarboxamide Derivatives as NAMPT and ROCK Inhibitors

This building block is employed in the synthesis of dihydroisoindolecarboxamide derivatives that act as dual inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) [1]. The oxalate salt form provides convenient handling for milligram-to-gram scale syntheses in medicinal chemistry laboratories developing novel anticancer or antifibrotic agents targeting these pathways.

Construction of 2,6-Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists for Pain Research

The 2,6-diazaspiro[3.4]octane scaffold serves as the core template for developing sigma-1 receptor (σ1R) antagonists [2]. Through structure-activity relationship studies, derivatives harboring this scaffold have been optimized to potent σ1R antagonists that enhance morphine antinociception and rescue morphine tolerance [2]. The building block enables exploration of substitution patterns at multiple positions around the spirocyclic framework essential for σ1R binding affinity and selectivity.

Elaboration of Nitrofuran Carboxamide Derivatives as Antitubercular Lead Compounds

The 2,6-diazaspiro[3.4]octane core serves as a privileged scaffold for developing potent antitubercular agents. Researchers have elaborated a series of nitrofuran carboxamide compounds from this building block, achieving minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis H37Rv and 0.0124–0.0441 μg/mL against multidrug-resistant strains [3] [4]. The scaffold enables systematic exploration of molecular periphery modifications while maintaining the core conformational features critical for antimycobacterial activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.